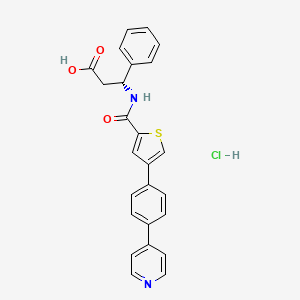

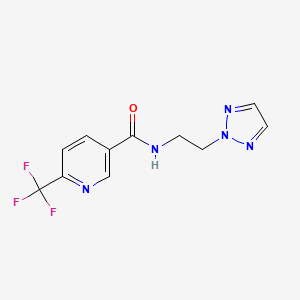

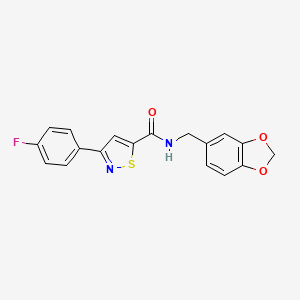

![molecular formula C9H9N3O2 B2911542 咪唑并[1,2-B]哒嗪-3-羧酸乙酯 CAS No. 1420623-75-1](/img/structure/B2911542.png)

咪唑并[1,2-B]哒嗪-3-羧酸乙酯

描述

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is a class of compounds that have been widely studied in drug molecules due to their good biological activity . This compound was synthesized as a new structure that has not been reported before .

Synthesis Analysis

The synthesis of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate involves a three-step reaction . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The crystal obtained by solvent evaporation was studied by crystallography and conformation analysis .Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate include imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate were analyzed using spectroscopic techniques . Infrared vibrational analysis of the target compound was also conducted .科学研究应用

合成和药理活性

咪唑并[1,2-B]哒嗪-3-羧酸乙酯及其衍生物已被合成并对其药理活性进行了评估。研究探索了它们的抗炎、镇痛和溃疡生成活性,重点是从这些化合物合成酯、酸和酰胺。研究评估了它们在动物模型中抑制角叉菜胶诱导的水肿和乙酸诱导的扭体能力。这些衍生物的药理潜力已根据构效关系进行了分析 (Luraschi 等,1997)。

抗菌活性

已经合成并测试了咪唑并[1,2-B]哒嗪-3-羧酸乙酯的某些衍生物的抗菌特性。重点是通过评估这些化合物对各种微生物菌株的有效性来探索这些化合物作为抗菌剂的潜力 (Turan-Zitouni 等,2001)。

抗癌潜力

还对咪唑并[1,2-B]哒嗪衍生物的潜在抗癌应用进行了研究。这些研究探讨了它们作为有丝分裂抑制剂的作用及其对动物模型中肿瘤生长的影响。这些化合物的合成及其在抗癌活性方面的生物学评估构成了这项研究的重要组成部分 (Temple 等,1987)。

对淀粉样斑块的抑制作用

咪唑并[1,2-B]哒嗪衍生物已被评估其与淀粉样斑块的结合,这与阿尔茨海默病有关。这些化合物已显示出与 Aβ1-40 合成聚集体的不同结合亲和力,表明它们在开发用于成像 Aβ 斑块的正电子发射断层扫描放射性示踪剂中的潜在用途 (Zeng 等,2010)。

乙酰胆碱酯酶抑制活性

研究表明,某些咪唑并[1,2-B]哒嗪化合物表现出有效的乙酰胆碱酯酶抑制活性,这可能与治疗阿尔茨海默病等神经退行性疾病有关。这些化合物还在较高剂量下表现出抗增殖、抗迁移和抗炎作用,从而深入了解它们的更广泛药理特征 (Sharma 等,2021)。

作用机制

Target of Action

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of the imidazo[1,2-b]pyridazine scaffold, which has been widely studied in drug molecules due to its good biological activity Other imidazo[1,2-b]pyridazine derivatives have been known to target kinases , gamma-hydroxybutyric acid (GHB) binding sites , and IL-17A .

Mode of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets in various ways, such as inhibiting kinase activity or acting as ligands for GHB binding sites .

Biochemical Pathways

Other imidazo[1,2-b]pyridazine derivatives have been known to affect pathways related to inflammation, diabetes, and parasitic infections .

Pharmacokinetics

It’s known that the compound has a molecular weight of 19119 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

Other imidazo[1,2-b]pyridazine derivatives have shown various biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .

Action Environment

It’s known that the compound should be stored at temperatures between 28°c , suggesting that temperature could influence its stability.

未来方向

Imidazo[1,2-b]pyridazine derivatives, including Ethyl imidazo[1,2-B]pyridazine-3-carboxylate, have potential pharmaceutical applications . With the rapid development of organic synthesis technology, more and more reports have been reported on the synthesis methods of imidazo[1,2-b]pyridazine compound . This suggests that there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic uses .

生化分析

Biochemical Properties

Imidazo[1,2-b]pyridazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibition .

Cellular Effects

Imidazo[1,2-b]pyridazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-b]pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKOJJIHJFBXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)

![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)

![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)

![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)